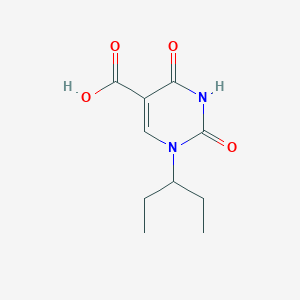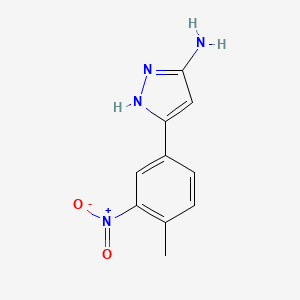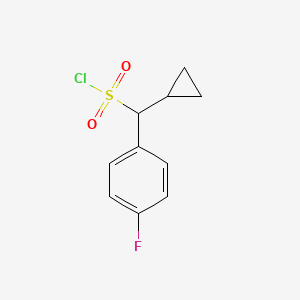
4-Bromo-3-methylmandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylmandelic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the fourth position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylmandelic acid typically involves the bromination of 3-methylmandelic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-methylmandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylmandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 3-methylmandelic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylmandelic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylmandelic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological response.
Comparación Con Compuestos Similares
3-Methylmandelic Acid: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
4-Bromo-3-methylbenzoic Acid: Similar structure but lacks the hydroxyl group, leading to different chemical properties and applications.
4-Bromo-3-methylphenylacetic Acid: Another related compound with variations in the side chain, affecting its reactivity and use.
Uniqueness: 4-Bromo-3-methylmandelic acid is unique due to the presence of both bromine and methyl substituents on the aromatic ring, which can significantly influence its chemical behavior and potential applications. The combination of these substituents provides a distinct profile that can be exploited in various research and industrial contexts.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
WBTPUNGRPOWYBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


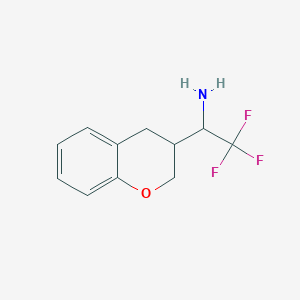
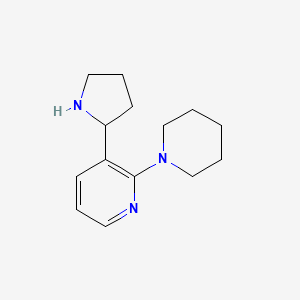

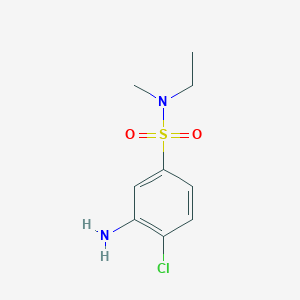
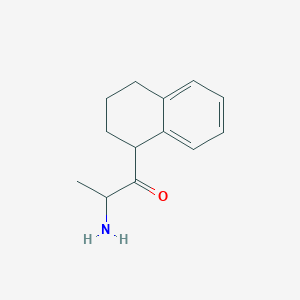
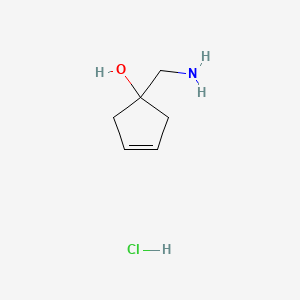
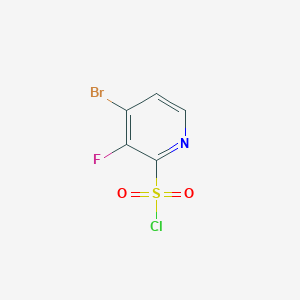
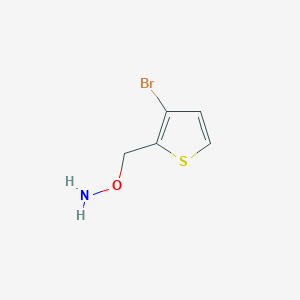

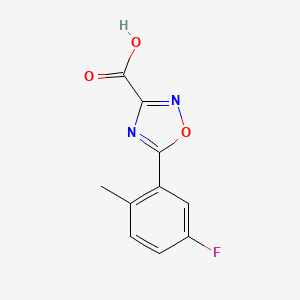
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
